

Unveiling the Therapeutic Potential of Ampelopsin F: A Technical Guide

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Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B15594473*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.^[1] With a rich history in traditional medicine, this bioactive molecule has garnered significant attention in the scientific community for its diverse and potent pharmacological properties. Extensive preclinical research has illuminated its potential as a therapeutic agent in a range of diseases, underpinned by its multifaceted mechanisms of action. This technical guide provides an in-depth overview of the core pharmacological properties of **Ampelopsin F**, presenting quantitative data, detailed experimental methodologies, and visual representations of its engagement with key cellular signaling pathways.

Core Pharmacological Properties

Ampelopsin F exhibits a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects. These properties are attributed to its ability to modulate various signaling cascades and molecular targets within the cell.

Anticancer Activity

Ampelopsin F has demonstrated significant antiproliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2] Its anticancer mechanisms involve the induction of cell cycle arrest, apoptosis through both intrinsic and extrinsic pathways, and the inhibition of tumor angiogenesis and metastasis.[1]

Quantitative Data: Anticancer Activity of **Ampelopsin F**

Cell Line	Cancer Type	IC50 Value (µM)	Citation
T24	Muscle Invasive Bladder Cancer	22.3	[3]
UMUC3	Muscle Invasive Bladder Cancer	16.7	[3]
HCCC9810	Cholangiocarcinoma	~150	[1]
TFK-1	Cholangiocarcinoma	~150	[1]
Human Glioma (U251, A172)	Glioma	Effective at 25, 50, 100	[1]
Renal Cell Carcinoma	Renal Cell Carcinoma	Effective at 100	[1]
HepG2	Hepatocellular Carcinoma	168 (for 24h treatment)	[4]

Anti-inflammatory Effects

Ampelopsin F exerts potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[5][6] It has been shown to inhibit the activation of key inflammatory signaling pathways, such as NF-κB and JAK2/STAT3, in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6][7] This leads to a reduction in the expression and secretion of pro-inflammatory cytokines and enzymes.[5][6]

Experimental Findings:

- Pre-treatment with **Ampelopsin F** significantly decreased the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated microglia.[5][6]

- It suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[5][6]
- The production of pro-inflammatory cytokines, including interleukin (IL)-1 β , IL-6, and tumor necrosis factor- α (TNF- α), was markedly reduced by **Ampelopsin F**. [5][6]

Antioxidant Properties

Ampelopsin F is a powerful antioxidant capable of scavenging free radicals and protecting cells from oxidative stress.[8] Its antioxidant capacity is a key contributor to its other pharmacological activities, including its anticancer and neuroprotective effects.

Quantitative Data: Antioxidant Activity of **Ampelopsin F**

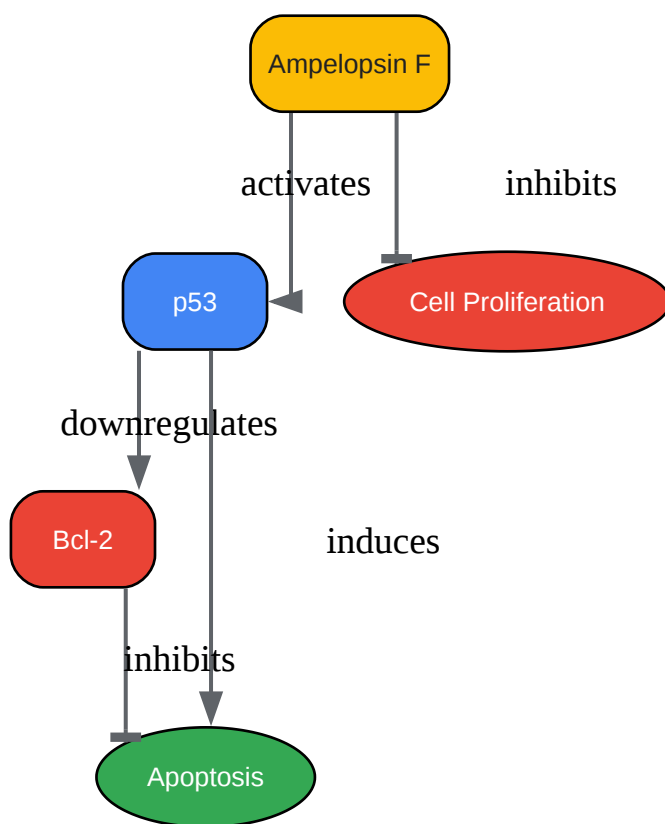
Assay	IC50/EC50 Value	Citation
Hydroxyl Radical (\bullet OH) Scavenging	EC50: $29.4 \pm 4.1 \mu\text{M}$	[8]
Superoxide Radical ($\text{O}_2^{\bullet-}$) Scavenging	EC50: $88.9 \pm 9.4 \mu\text{M}$	[8]
DPPH Radical Scavenging	IC50: 3.9 ppm (for a 64.7% pure extract)	[8]

Neuroprotective Effects and Metabolic Regulation

Preclinical studies have highlighted the neuroprotective potential of **Ampelopsin F**, suggesting its utility in neurodegenerative diseases. Its mechanisms of action in the central nervous system are linked to its anti-inflammatory and antioxidant properties. Furthermore, **Ampelopsin F** has been shown to modulate key signaling pathways involved in cellular metabolism and aging, such as the SIRT1/mTOR pathway.

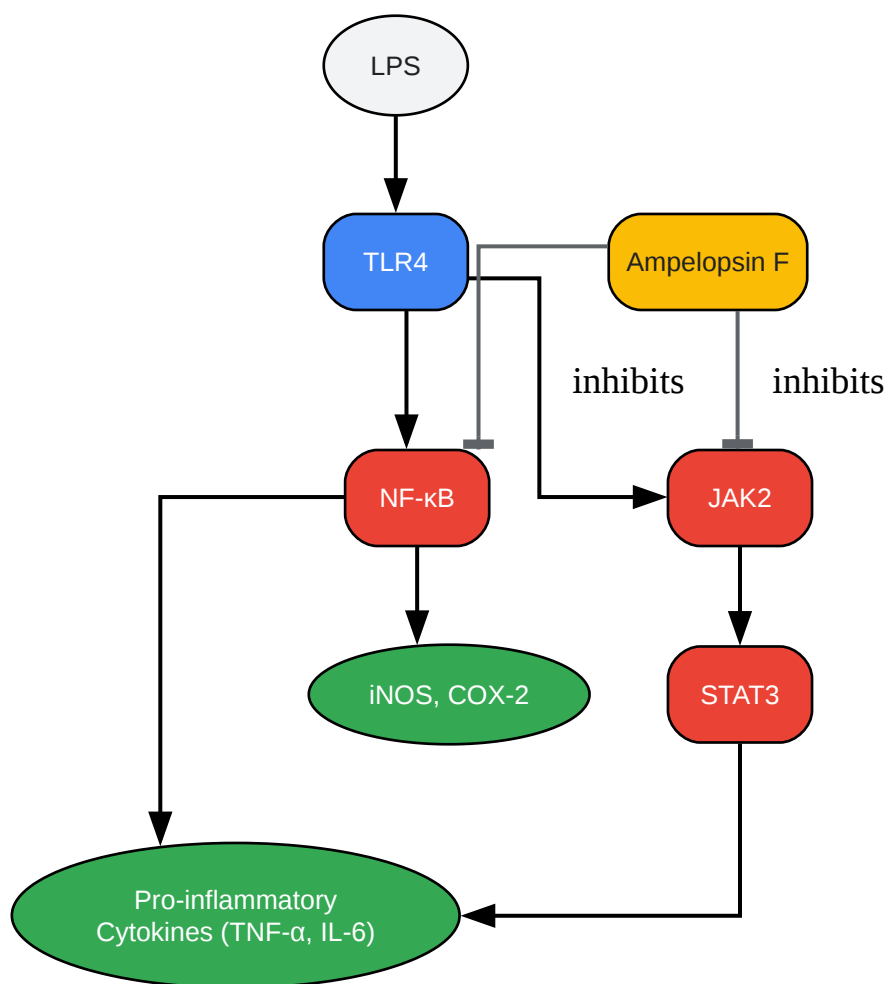
Signaling Pathways Modulated by Ampelopsin F

Ampelopsin F exerts its pharmacological effects by intervening in critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways influenced by this compound.



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Ampelopsin F induces apoptosis via the p53/Bcl-2 signaling pathway.



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Ampelopsin F inhibits LPS-induced inflammation via NF-κB and JAK2/STAT3 pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of **Ampelopsin F**.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of **Ampelopsin F** on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).^[3]

Workflow Diagram:



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Workflow for determining cell viability and IC₅₀ using the MTT assay.

Methodology:

- Cell Seeding: Plate cells (e.g., T24, UMUC3) in 96-well plates at a density of 1×10^4 cells/well and incubate overnight.[3][9]
- Treatment: Treat the cells with various concentrations of **Ampelopsin F** (e.g., 0, 5, 10, 20, 30 μ M) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[3][10]
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
- Formazan Solubilization: Remove the supernatant and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[3]
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect and quantify the expression levels of specific proteins within a signaling pathway (e.g., p53, Bcl-2, p-Akt) following treatment with **Ampelopsin F**. [4][11]

Methodology:

- **Cell Lysis:** After treatment with **Ampelopsin F**, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody (e.g., anti-p53, anti-Bcl-2, anti-p-Akt) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

DPPH and ABTS Radical Scavenging Assays

These assays are used to evaluate the in vitro antioxidant capacity of **Ampelopsin F** by measuring its ability to scavenge synthetic free radicals.[\[12\]](#)[\[13\]](#)

Methodology (DPPH Assay):

- **Reaction Mixture:** Prepare a reaction mixture containing various concentrations of **Ampelopsin F** and a methanolic solution of DPPH.
- **Incubation:** Incubate the mixture in the dark at room temperature for 30 minutes.

- Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
- Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of **Ampelopsin F** required to scavenge 50% of the DPPH radicals.

Methodology (ABTS Assay):

- ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
- Reaction Mixture: Add various concentrations of **Ampelopsin F** to the ABTS•+ solution.
- Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a set incubation time.
- Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses the effect of **Ampelopsin F** on mitochondrial function by measuring changes in the mitochondrial membrane potential using cationic fluorescent dyes like JC-1 or TMRM.^{[14][15]}

Methodology:

- Cell Treatment: Treat cells with **Ampelopsin F** for the desired duration.
- Dye Loading: Incubate the cells with a fluorescent MMP indicator dye (e.g., JC-1, TMRM).
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence is determined.^[15]
- Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Conclusion

Ampelopsin F is a promising natural compound with a remarkable range of pharmacological activities that warrant further investigation for its therapeutic applications. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, oxidative stress, and metabolic disorders highlights its potential as a lead compound for the development of novel drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore and harness the full therapeutic potential of **Ampelopsin F**. Further in vivo studies and clinical trials are essential to translate the promising preclinical findings into tangible clinical benefits.

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References

- 1. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Present Status, Challenges, and Prospects of Dihydromyricetin in the Battle against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapeutic dihydromyricetin with remarkable anti-tumor activity and biosafety for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin Reduced Bcl-2 Expression via p53 in Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF- κ B and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydromyricetin Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
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